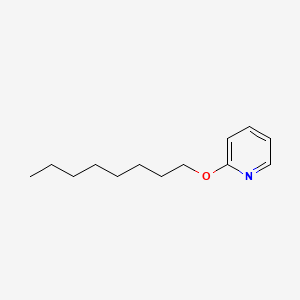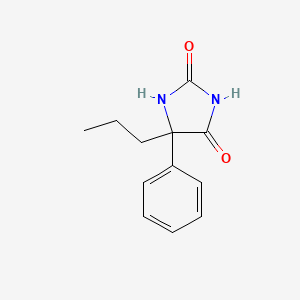
ヒスチジルグリシン
概要
説明
Histidylglycine is a compound of interest in the field of biochemistry and molecular biology. It has been studied in various contexts, including its role in catalysis, molecular structure, and interactions with other chemical entities.
Synthesis Analysis
Histidylglycine's synthesis has been explored in different environments. For example, White and Erickson (1981) demonstrated that histidyl-histidine effectively catalyzes peptide bond formation in glycine reactions within fluctuating clay environments, showing high turnover numbers, implying a role in prebiotic protoenzyme development (White & Erickson, 1981).
Molecular Structure Analysis
Studies on molecular structure primarily focus on complexes formed with histidylglycine. For example, Ueda et al. (1996) examined the coordination of CU(II) with glycylsarcosyl-L-histidylglycine, revealing specific chromophores and transition bands in absorption and CD spectra (Ueda et al., 1996).
Chemical Reactions and Properties
Histidylglycine participates in various chemical reactions. For instance, Prigge et al. (1997) discussed how peptidylglycine α-amidating monooxygenase (PAM), which involves histidylglycine, catalyzes the amidation of physiological regulators (Prigge et al., 1997).
Physical Properties Analysis
The physical properties of histidylglycine, particularly in complex formations, have been investigated. Aiba et al. (1974) determined equilibrium constants in complex formations of L-histidylgylcine with copper(II) ion, providing insights into the structures based on potentiometric titration and spectral observations (Aiba et al., 1974).
Chemical Properties Analysis
The chemical properties of histidylglycine are closely tied to its interactions and binding properties. Chauhan et al. (2014) explored the binding of copper and silver to single-site variants of peptidylglycine monooxygenase, revealing the structure and chemistry of the individual metal centers, which directly relate to the chemical properties of histidylglycine (Chauhan et al., 2014).
科学的研究の応用
神経変性疾患研究
L-ヒス-グリは、神経保護と神経再生における潜在的な役割について研究されています。 アルツハイマー病やパーキンソン病などの神経変性疾患に共通する特徴である、銅や亜鉛などの金属イオンによって誘発されるタンパク質凝集や細胞死を防ぐことに期待が寄せられています 。これは、L-ヒス-グリがアルツハイマー病やパーキンソン病などの治療法開発において貴重な化合物となりうることを示唆しています。
生化学的金属イオン結合
このジペプチドは、銅、ニッケル、亜鉛などの金属の結合を研究するために使用されてきました 。そのイミダゾール含有構造により、タンパク質やペプチドが金属イオンとどのように相互作用するかを理解するための興味深い対象となっています。これは、さまざまな生化学的プロセスにとって重要です。
医薬品開発
医薬品研究では、L-ヒス-グリは細胞保護特性について研究されています。 in vitroで銅の酸化還元活性を低下させ、細胞死を防ぐ能力を示しており、金属毒性関連疾患の治療のための新しい薬剤開発につながる可能性があります .
医療栄養療法
L-ヒス-グリは、医療栄養における治療の可能性について調査されています。 構成アミノ酸の1つであるヒスチジンは、健康と病気において重要な役割を果たしており、L-ヒス-グリが代謝症候群、糖尿病、炎症性疾患などのさまざまな状態におけるサプリメントとして使用できる可能性が示唆されています .
創傷治癒とアンチエイジング
このペプチドは、創傷治癒とアンチエイジングにおける用途について特性評価されています。 研究は、効果的な局所投与のための製剤開発を支援するために、その物理化学的特性に焦点を当てており、化粧品や皮膚科への用途に役立つ可能性があります .
環境修復
最後に、L-ヒス-グリの金属結合特性は、環境修復に役立つ可能性があります。 重金属と結合することにより、水や土壌から汚染物質を除去するために使用できる可能性があり、環境浄化の取り組みに貢献できます .
Safety and Hazards
作用機序
Histidylglycine, also known as L-His-Gly, is a dipeptide composed of histidine and glycine.
Target of Action
As a secondary metabolite, it may interact with various cellular components and exert its effects indirectly .
Mode of Action
It is known that secondary metabolites like histidylglycine can interact with various cellular components and influence cellular processes .
Biochemical Pathways
Histidylglycine may be involved in various biochemical pathways due to its nature as a secondary metabolite . .
Pharmacokinetics
Metabolism would likely involve proteolytic enzymes, and excretion would likely occur via the kidneys .
Result of Action
One study suggests that the tripeptide glycyl-l-histidyl-l-lysine, which contains histidylglycine, can function as an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Histidylglycine. Factors such as diet, physical activity, and exposure to environmental pollutants could potentially influence the levels and activity of Histidylglycine in the body .
特性
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVKHSJGDMDLM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316910 | |
| Record name | Histidylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2578-58-7 | |
| Record name | Histidylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Histidylglycine?
A1: Histidylglycine has a molecular formula of C8H12N4O3 and a molecular weight of 212.21 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Histidylglycine?
A2: Researchers frequently employ proton nuclear magnetic resonance (1H NMR) [, , , , , , , , ] and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy [, ] to analyze His-Gly's structure and conformational behavior in solution. Additionally, infrared (IR) spectroscopy [] helps identify specific functional groups and their interactions, particularly in the context of metal complexation.
Q3: How does the ionization state of Histidylglycine influence its conformation?
A3: The conformation of His-Gly is highly dependent on pH, as the ionization states of the carboxyl, imidazole, and amino groups impact the rotamer distribution of the histidyl side chain and the overall molecule. [] These conformational changes can significantly influence its interactions with metal ions and other molecules.
Q4: Why is Histidylglycine of particular interest in the context of metal complexation?
A4: His-Gly exhibits notable metal-binding properties due to the presence of multiple potential donor atoms within its structure, including the imidazole nitrogen of histidine, the amino nitrogen, and the carboxyl oxygen. This makes it a valuable model for studying metal-peptide interactions relevant to biological systems. [, , , , , , , , , , ]
Q5: How does the coordination mode of Histidylglycine with copper(II) ions vary with pH?
A5: In acidic conditions, His-Gly typically coordinates to Cu(II) through the amino and imidazole nitrogen atoms. As the pH increases, deprotonation of the peptide amide group occurs, enabling the formation of dimeric species where Cu(II) interacts with multiple His-Gly molecules through various nitrogen and oxygen atoms. [, , , , , ]
Q6: Can you describe the structure of the large copper(II)-Histidylglycine complex observed in solution?
A6: Small-angle X-ray scattering studies reveal a large copper(II)-His-Gly complex with a molecular weight of approximately 9000 Daltons in solution. [, ] This complex is thought to be an oblate ellipsoid containing about 10% water and is structurally similar to the three-dimensional network observed in the crystalline state. []
Q7: What is the role of the ε-amino group of lysine in the copper(II) complexation of Gly-His-Lys?
A7: The presence of the ε-amino group in glycyl-L-histidyl-L-lysine (Gly-His-Lys) significantly enhances the stability constants of its Cu(II) complexes compared to those formed by Gly-His or glycyl-L-histidylglycine (Gly-His-Gly). [] This highlights the impact of even slight modifications in the peptide sequence on metal binding properties.
Q8: How does the coordination mode of Histidylglycine influence its hydrolytic cleavage by palladium(II) complexes?
A8: Research shows that the hydrolytic cleavage of His-Gly by palladium(II) complexes is highly dependent on the peptide's coordination mode. While tridentate coordination through the imidazole, amide, and amino nitrogen atoms hinders hydrolysis, bidentate coordination through the imidazole and amino nitrogen atoms or monodentate coordination through the imidazole nitrogen atom can promote cleavage. []
Q9: How do nickel(II)-ethylenediamine/histamine complexes with Histidylglycine interact with DNA?
A9: Studies have demonstrated that Ni(II)-ethylenediamine-His-Gly and Ni(II)-histamine-His-Gly complexes can bind to DNA, with intrinsic binding constants in the range of 280-420 M-1. [] These complexes have also been shown to induce hydrolytic cleavage of DNA, suggesting their potential as artificial nucleases.
Q10: What are some potential applications of Histidylglycine and its metal complexes?
A10: Due to their metal-binding properties and ability to interact with biomolecules like DNA, His-Gly and its metal complexes hold promise for various applications. These include their use as models for understanding metalloenzyme active sites, developing artificial nucleases for gene editing or therapeutic purposes, and designing metal-based drugs with improved bioavailability and targeting capabilities. [, , ]
Q11: What are some future directions in the research of Histidylglycine?
A11: Further research on His-Gly could explore the impact of different metal ions on its structure and function, investigate its interactions with other biomolecules beyond DNA, and develop novel analytical methods for its detection and quantification in complex biological samples. Additionally, exploring the use of computational chemistry and molecular modeling could provide valuable insights into the design and optimization of His-Gly-based compounds with enhanced properties for specific applications. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



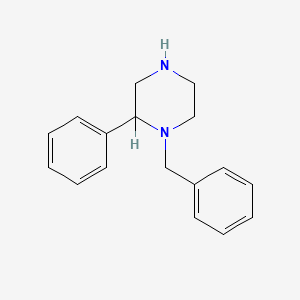


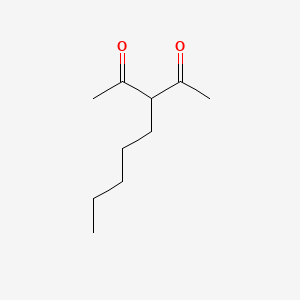
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)


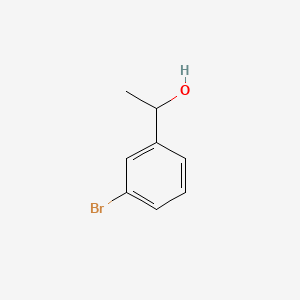
![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1266531.png)

